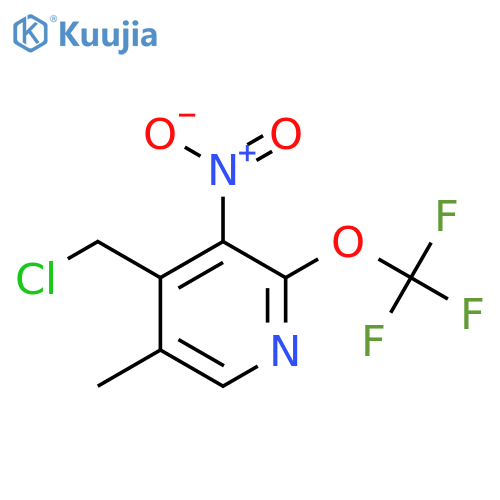Cas no 1806757-14-1 (4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine)
4-(クロロメチル)-5-メチル-3-ニトロ-2-(トリフルオロメトキシ)ピリジンは、高度に機能化されたピリジン誘導体であり、有機合成中間体として重要な役割を果たします。特に、クロロメチル基とニトロ基の反応性を活かした多段階合成に適しており、医薬品や農薬の開発において有用な骨格構築が可能です。トリフルオロメトキシ基の導入により、脂溶性の向上や代謝安定性の改善が期待されます。この化合物の特徴的な分子構造は、複雑な生物活性分子の合成において柔軟な修飾を可能にし、創薬化学分野での応用が注目されています。

1806757-14-1 structure
商品名:4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine
CAS番号:1806757-14-1
MF:C8H6ClF3N2O3
メガワット:270.593051433563
CID:4842665
4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6ClF3N2O3/c1-4-3-13-7(17-8(10,11)12)6(14(15)16)5(4)2-9/h3H,2H2,1H3
- InChIKey: MUJMNYDVIBYBIV-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C(=NC=C1C)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 67.9
4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082921-1g |
4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine |
1806757-14-1 | 97% | 1g |
$1,579.40 | 2022-03-31 |
4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
1806757-14-1 (4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
